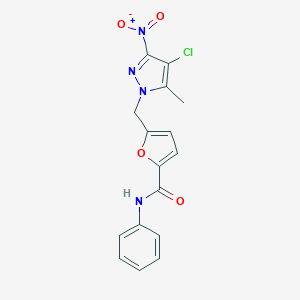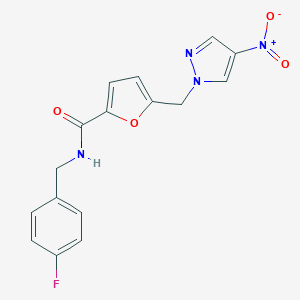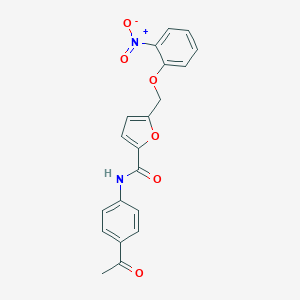![molecular formula C12H8ClF3N4O3 B213658 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide, commonly known as CTAP, is a chemical compound that has been widely used in scientific research. This compound has gained popularity due to its ability to selectively block the actions of the mu-opioid receptor, which plays a crucial role in the regulation of pain and addiction.
作用机制
CTAP acts as a competitive antagonist at the mu-opioid receptor, which means that it binds to the receptor and prevents opioids from binding and activating it. This results in the blocking of the analgesic effects of opioids. CTAP has been found to have a higher affinity for the mu-opioid receptor compared to other opioid receptors, making it a selective antagonist for this receptor.
Biochemical and Physiological Effects:
CTAP has been shown to produce a number of biochemical and physiological effects. It has been found to block the analgesic effects of opioids, as well as the development of tolerance and dependence to these drugs. CTAP has also been found to reduce the rewarding effects of opioids, which may help to prevent addiction and relapse.
实验室实验的优点和局限性
One of the main advantages of CTAP is its selectivity for the mu-opioid receptor, which allows for the study of the specific effects of this receptor without interference from other opioid receptors. However, CTAP has limitations in terms of its solubility and stability, which can make it difficult to work with in laboratory experiments. It also has a relatively short half-life, which may limit its effectiveness in certain experiments.
未来方向
There are several future directions for the use of CTAP in scientific research. One area of interest is the development of new drugs that target the mu-opioid receptor without causing addiction or dependence. CTAP may also be useful in the study of other receptors and pathways that are involved in pain and addiction. Additionally, further research is needed to understand the full range of biochemical and physiological effects of CTAP and its potential applications in clinical settings.
合成方法
The synthesis of CTAP involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-nitro-1H-pyrazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified by column chromatography to obtain pure CTAP.
科学研究应用
CTAP has been used extensively in scientific research to study the mechanisms of pain and addiction. It has been found to selectively block the actions of the mu-opioid receptor, which is responsible for the analgesic effects of opioids such as morphine. This has led to the development of new drugs that target the mu-opioid receptor without causing addiction or dependence.
属性
产品名称 |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
|---|---|
分子式 |
C12H8ClF3N4O3 |
分子量 |
348.66 g/mol |
IUPAC 名称 |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H8ClF3N4O3/c13-9-2-1-7(12(14,15)16)3-10(9)18-11(21)6-19-5-8(4-17-19)20(22)23/h1-5H,6H2,(H,18,21) |
InChI 键 |
HZFBZFTVCDGMFC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)

![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)

![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)

![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)




![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)